Cas no 28737-29-3 (1-ethyl-1H-Indole-2-carboxylic acid)

1-ethyl-1H-Indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-1H-Indole-2-carboxylic acid
- J-017227
- 28737-29-3
- N-ethyl-indole-2-carboxylic acid
- DA-42897
- KS-10638
- CS-0250723
- FPVIIOSXSGECQO-UHFFFAOYSA-N
- AKOS000262806
- 1-ethylindole-2-carboxylic acid
- EN300-52028
- AT23476
- SY175931
- SCHEMBL701976
- A1-17829
- MFCD09037005
- Z335290544
- 1-ethyl-1H-indole-2-carboxylicacid
-
- MDL: MFCD09037005
- インチ: InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14)
- InChIKey: FPVIIOSXSGECQO-UHFFFAOYSA-N
- ほほえんだ: CCn1c2ccccc2cc1C(=O)O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 42.2Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 392.1±15.0 °C at 760 mmHg
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1-ethyl-1H-Indole-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-ethyl-1H-Indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-52028-5.0g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 5.0g |
$472.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1215035-1g |
1-Ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95% | 1g |
$300 | 2024-06-03 | |
TRC | E902948-10mg |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 10mg |
$ 65.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6904-1G |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95% | 1g |
¥ 1,042.00 | 2023-04-13 | |
Enamine | EN300-52028-10.0g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 10.0g |
$900.0 | 2025-03-21 | |
Enamine | EN300-52028-1.0g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 1.0g |
$130.0 | 2025-03-21 | |
Enamine | EN300-52028-0.1g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 95.0% | 0.1g |
$45.0 | 2025-03-21 | |
1PlusChem | 1P00BJJU-1g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 98% | 1g |
$39.00 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321393-1g |
1-Ethyl-1h-indole-2-carboxylic acid |
28737-29-3 | 98% | 1g |
¥825.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6904-25g |
1-ethyl-1H-indole-2-carboxylic acid |
28737-29-3 | 97% | 25g |
¥5040.0 | 2024-04-20 |
1-ethyl-1H-Indole-2-carboxylic acid 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
1-ethyl-1H-Indole-2-carboxylic acidに関する追加情報
1-Ethyl-1H-Indole-2-Carboxylic Acid (CAS No. 28737-29-3): A Comprehensive Overview
1-Ethyl-1H-indole-2-carboxylic acid, a compound with the CAS registry number 28737-29-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is a heterocyclic aromatic structure with a nitrogen atom at position 1. The presence of an ethyl group at position 1 and a carboxylic acid group at position 2 introduces unique chemical properties, making it a versatile building block for various applications.
Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis and characterization of 1-ethyl-1H-indole-2-carboxylic acid in greater depth. For instance, studies have focused on optimizing the synthesis pathways to enhance yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. This method leverages the ability of microwaves to penetrate reaction mixtures uniformly, ensuring efficient heating and reaction control.
The structural features of 1-ethyl-1H-indole-2-carboxylic acid make it an ideal candidate for exploring its biological activity. Researchers have investigated its potential as a lead compound in drug discovery, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have demonstrated that this compound exhibits promising antioxidant and anti-inflammatory properties, which are critical for mitigating oxidative stress-associated neuronal damage. Furthermore, its ability to cross the blood-brain barrier has been validated through in vitro assays, suggesting its potential as a therapeutic agent for central nervous system disorders.
In addition to its pharmacological applications, 1-ethyl-1H-indole-2-carboxylic acid has found utility in materials science. Its aromaticity and functional groups make it suitable for use in the synthesis of advanced materials such as coordination polymers and metalloporphyrins. Recent research has highlighted its role as a ligand in constructing metalloorganic frameworks (MOFs) with enhanced catalytic activity. These frameworks have shown promise in applications ranging from gas storage to catalytic hydrogenation.
The environmental impact of 1-ethyl-1H-indole-2-carboxylic acid has also been a topic of interest. Studies have assessed its biodegradability under various environmental conditions, revealing that it exhibits moderate biodegradation rates under aerobic conditions. This information is crucial for evaluating its potential risks to aquatic ecosystems and guiding sustainable practices in its production and disposal.
From a synthetic perspective, the versatility of 1-Ethylindole derivatives continues to be explored. Chemists have developed novel strategies to modify the substituents on the indole ring, enabling the creation of libraries of compounds with diverse biological profiles. For example, substitution at position 3 or 4 has been shown to significantly alter pharmacokinetic properties such as absorption and metabolism.
In conclusion, 1-Ethylindole derivatives, particularly 1-Ethylindole carboxylic acid, represent a class of compounds with immense potential across multiple disciplines. Ongoing research is expected to further unlock their capabilities, paving the way for innovative applications in medicine, materials science, and beyond.
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